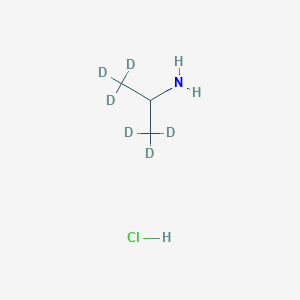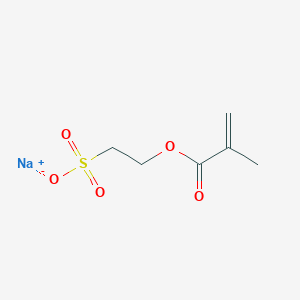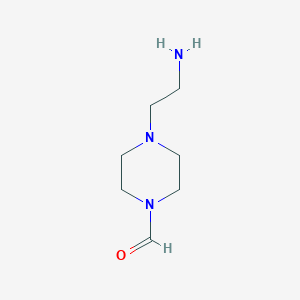
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester (NAM) is a synthetic compound synthesized from naphthalene and eicosapentaenoic acid. It has gained significant attention in scientific research due to its potential therapeutic effects.
Mechanism Of Action
The mechanism of action of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to act on multiple cellular pathways. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Biochemical and Physiological Effects
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to improve cognitive function and to protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it is a synthetic compound, which allows for precise control over its chemical properties. However, the synthesis of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is complex and requires specialized equipment and expertise. Another limitation of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it has low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for various diseases. Additionally, there is a need for the development of more efficient synthesis methods for 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, which would enable its use in larger-scale studies.
Conclusion
In conclusion, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. While there are limitations to its use in lab experiments, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester holds promise as a therapeutic agent, and further research is needed to fully understand its potential.
Synthesis Methods
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is synthesized through a series of chemical reactions that involve the condensation of naphthalene and eicosapentaenoic acid. The process involves the use of strong acids and bases, and the final product is purified through chromatography. The yield of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is typically low, and the process requires careful monitoring to avoid unwanted by-products.
Scientific Research Applications
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
properties
CAS RN |
133983-27-4 |
|---|---|
Product Name |
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester |
Molecular Formula |
C32H40O3 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-3-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-3-28(36-32(34)30-25-20-22-27-21-18-19-24-29(27)30)23-16-14-12-10-8-6-4-5-7-9-11-13-15-17-26-31(33)35-2/h5-8,11-14,18-22,24-25,28H,3-4,9-10,15-17,23,26H2,1-2H3/b7-5+,8-6+,13-11+,14-12+ |
InChI Key |
ISGPOOJDFSKKNM-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
synonyms |
18-HETE naphthaloyl methyl ester 18-HETE-Me 18-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthalated 18-HETE methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



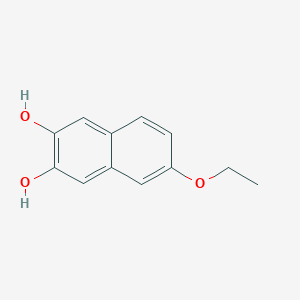

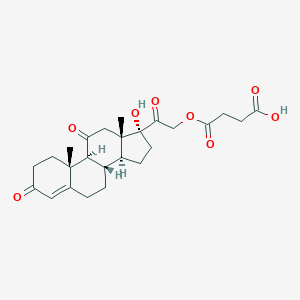
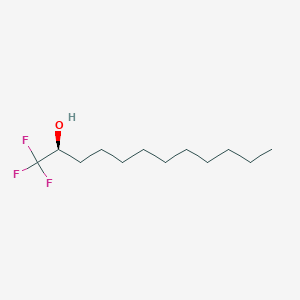
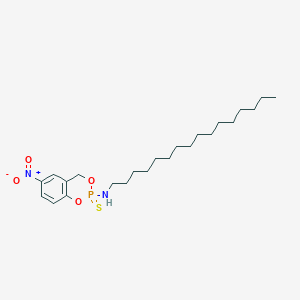
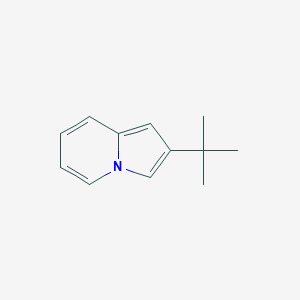
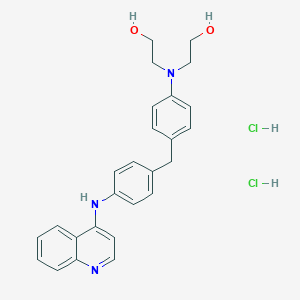
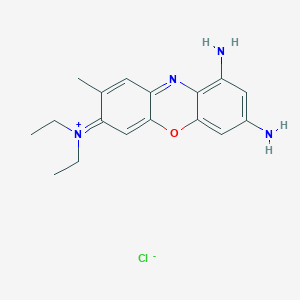
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
